(R)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine
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Overview
Description
®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is a chiral amine compound that features a piperidine ring substituted with a tetrahydro-2H-pyran-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine typically involves the following steps:
Formation of the Tetrahydro-2H-pyran-4-ylmethyl Intermediate: This can be achieved by hydrogenating 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran in the presence of Raney Nickel and ethanol under 90 psi at room temperature for 3 days.
Coupling with Piperidine: The intermediate is then coupled with piperidine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for nucleophilic substitution often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action for ®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
(S)-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine: The enantiomer of the compound, which may have different biological activities.
1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine: The racemic mixture of the compound.
Uniqueness
®-1-((tetrahydro-2H-pyran-4-yl)methyl)piperidin-3-amine is unique due to its chiral nature, which can result in specific interactions with biological targets, potentially leading to unique pharmacological properties.
Properties
IUPAC Name |
(3R)-1-(oxan-4-ylmethyl)piperidin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-11-2-1-5-13(9-11)8-10-3-6-14-7-4-10/h10-11H,1-9,12H2/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYANGVRXISUNR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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